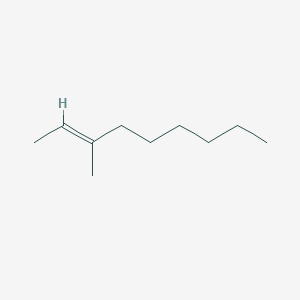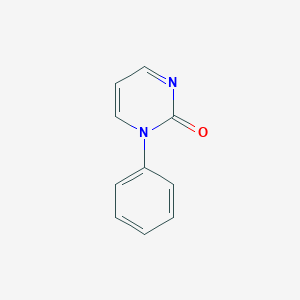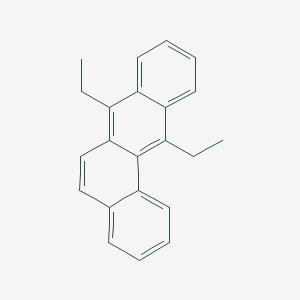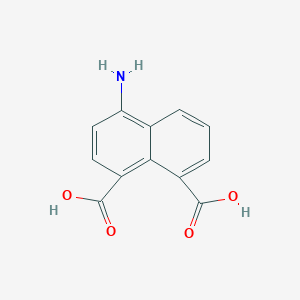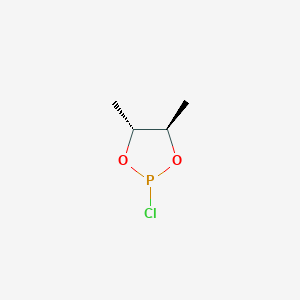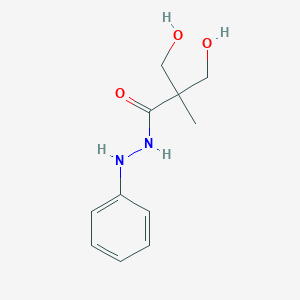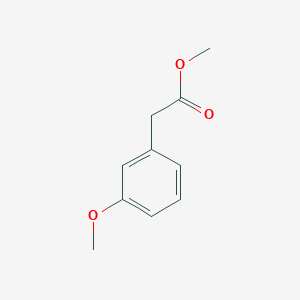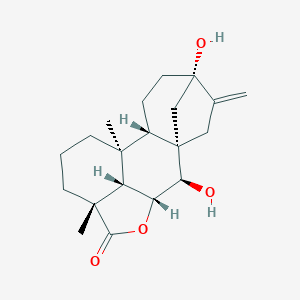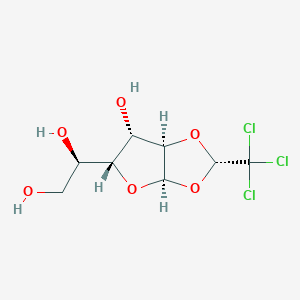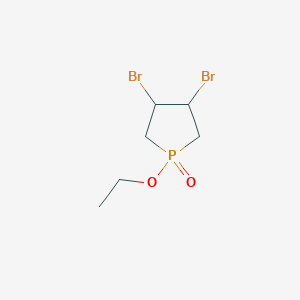![molecular formula C16H13ClN4O4S B100639 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid CAS No. 16568-46-0](/img/structure/B100639.png)
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, also known as Sudan IV, is a synthetic dye commonly used in the textile industry to color fabrics. However, it has also been widely studied in scientific research for its potential applications in various fields, including medicine and biology. In
Wirkmechanismus
The mechanism of action of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV involves its binding to hydrophobic molecules, such as lipids and proteins. The dye contains a hydrophobic azo group that interacts with the hydrophobic regions of these molecules, resulting in a color change that can be visualized and quantified. The binding of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV to lipids has been shown to be reversible, making it a useful tool for studying lipid metabolism and transport.
Biochemische Und Physiologische Effekte
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for scientific research. However, its binding to lipids and proteins can affect their function and structure, potentially leading to altered cellular processes. In addition, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in experiments can introduce artifacts and interfere with other assays, highlighting the importance of careful experimental design and controls.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in lab experiments include its high sensitivity, low cost, and ease of use. It can be used in a variety of applications and has been shown to be effective in detecting lipids and other hydrophobic molecules. However, its binding to lipids and proteins can also lead to interference and artifacts, and its use should be carefully controlled and validated.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in scientific research. One area of interest is the development of biosensors and imaging techniques that utilize 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV for the detection and visualization of lipids and other hydrophobic molecules in vivo. Another area of interest is the study of lipid metabolism and transport, particularly in relation to diseases such as obesity and diabetes. Finally, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in combination with other dyes and imaging techniques may provide new insights into cellular processes and signaling pathways.
Synthesemethoden
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with diazotized 4-amino-2-methylpyrazole, followed by the reaction of the resulting diazonium salt with 4-aminobenzenesulfonic acid. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been widely used in scientific research for its ability to bind to lipids and other hydrophobic molecules. It has been used as a staining agent in various applications, including the detection of lipids in tissues, the visualization of protein bands in electrophoresis, and the quantification of triglycerides in serum samples. 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has also been used in the development of biosensors for the detection of cholesterol and other lipids in biological samples.
Eigenschaften
CAS-Nummer |
16568-46-0 |
|---|---|
Produktname |
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid |
Molekularformel |
C16H13ClN4O4S |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25/h2-9,15H,1H3,(H,23,24,25) |
InChI-Schlüssel |
UYWILNNNPUQBFM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
Andere CAS-Nummern |
16568-46-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
